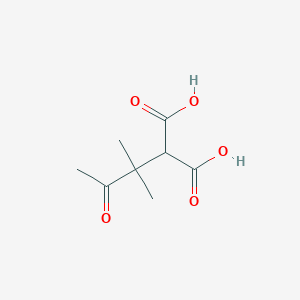

2-(2-Methyl-3-oxobutan-2-yl)propanedioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Methyl-3-oxobutan-2-yl)propanedioic acid is a versatile chemical compound with a unique structure that allows for various applications in scientific research. It is known for its role in drug synthesis, polymer production, and catalyst development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-3-oxobutan-2-yl)propanedioic acid typically involves the reaction of 2-methyl-3-oxobutan-2-yl carbamate with thiosemicarbazide and carbonothioic dihydrazide . The reaction conditions include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced chemical reactors and purification techniques to ensure the compound meets industry standards.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Methyl-3-oxobutan-2-yl)propanedioic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction and conditions. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohol derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Drug Development:

2-(2-Methyl-3-oxobutan-2-yl)propanedioic acid is utilized in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to serve as a building block in the development of prodrugs and conjugates that enhance the efficacy and bioavailability of active pharmaceutical ingredients (APIs). For instance, it is involved in creating conjugates with cytotoxic drugs to improve targeted delivery systems, thereby minimizing side effects while maximizing therapeutic effects .

Biochemical Research:

This compound plays a significant role in biochemical research, particularly in metabolic studies. It acts as an intermediate in various metabolic pathways, allowing researchers to explore its effects on cellular metabolism and enzyme activity. Its involvement in metabolic pathways can provide insights into diseases related to metabolic dysfunctions .

Agricultural Applications

Pesticide Development:

The compound has been investigated for its potential use in developing new pesticides. Its ability to interact with biological systems makes it a candidate for creating environmentally friendly pest control solutions that target specific pests without harming beneficial organisms .

Plant Growth Regulators:

Research indicates that derivatives of this compound can function as plant growth regulators. These compounds can enhance growth rates and improve resistance to environmental stressors in crops, thus contributing to agricultural productivity .

Biochemical Applications

Enzyme Catalysis:

In enzymatic reactions, this compound has been shown to act as a substrate or inhibitor for various enzymes. Its structural analogs can help elucidate enzyme mechanisms and assist in the design of enzyme inhibitors for therapeutic purposes .

Metabolite Studies:

As a metabolite found in organisms such as Escherichia coli, this compound is essential for studying microbial metabolism and its implications for biotechnology and synthetic biology . Understanding its role can lead to advancements in metabolic engineering.

Case Studies

Mécanisme D'action

The mechanism of action of 2-(2-Methyl-3-oxobutan-2-yl)propanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 2-(2-Methyl-3-oxobutan-2-yl)propanedioic acid include:

- 2-methylbut-3-yn-2-yl carbamate

- 4-bromo-2-methyl-3-oxobutan-2-yl carbamate

- 2-[2-amino(hydrazinyl)-6H-1,3,4-thiadiazin-5-yl]propan-2-yl carbamates .

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which allows for a broader range of applications and more versatile chemical reactivity. This makes it a valuable compound in various fields of scientific research and industrial applications.

Activité Biologique

2-(2-Methyl-3-oxobutan-2-yl)propanedioic acid, also known as a derivative of malonic acid, has garnered attention in biochemical research due to its potential biological activities. This compound is involved in various metabolic pathways and has been studied for its interactions with enzymes and cellular processes. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Molecular Formula : C₇H₁₂O₄

Molecular Weight : 160.17 g/mol

Structural Formula : Structural Formula

The biological activity of this compound primarily involves its role as a substrate in various enzymatic reactions. It can influence metabolic pathways by acting as an inhibitor or activator of specific enzymes. For instance, it has been shown to interact with:

- Aldehyde Dehydrogenase (ALDH) : This enzyme plays a crucial role in the detoxification of aldehydes and the metabolism of alcohols. The compound's structural similarity to substrates of ALDH suggests it may modulate its activity, potentially impacting metabolic rates and detoxification processes .

- 4-Aminobutyrate Aminotransferase : This enzyme is involved in neurotransmitter metabolism and may be influenced by the compound's presence, affecting gamma-aminobutyric acid (GABA) levels in the brain .

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Modulates activity of key metabolic enzymes like ALDH and aminotransferases. |

| Metabolic Pathways | Involved in the synthesis and degradation of fatty acids and amino acids. |

| Potential Therapeutic Uses | Investigated for roles in drug development and metabolic disorders. |

Case Studies and Research Findings

-

Metabolic Pathway Analysis :

A study highlighted that this compound participates in the conversion of various substrates through enzymatic reactions. It was noted that this compound can enhance the production of propionyl-CoA from its precursors, which is critical in energy metabolism . -

Antioxidant Properties :

Research indicates that derivatives of this compound exhibit significant antioxidant activity, potentially protecting cells from oxidative stress by scavenging free radicals. This property may have implications for conditions related to oxidative damage, such as neurodegenerative diseases . -

Synthesis and Biological Testing :

In a synthetic chemistry context, this compound has been used as a precursor for synthesizing bioactive molecules. Its derivatives have been tested for anti-inflammatory and anticancer activities, showing promising results in inhibiting tumor cell proliferation in vitro .

Enzymatic Reactions Involving this compound

| Enzyme | Reaction Type | Product(s) Produced |

|---|---|---|

| Aldehyde Dehydrogenase | Oxidation | Propionyl-CoA |

| 4-Aminobutyrate Aminotransferase | Transamination | Gamma-Aminobutyric Acid |

| 3-Hydroxyisobutyrate Dehydrogenase | Reduction | Methylmalonate Semialdehyde |

Propriétés

IUPAC Name |

2-(2-methyl-3-oxobutan-2-yl)propanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-4(9)8(2,3)5(6(10)11)7(12)13/h5H,1-3H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLBCRXFFXVBRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)C(C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.